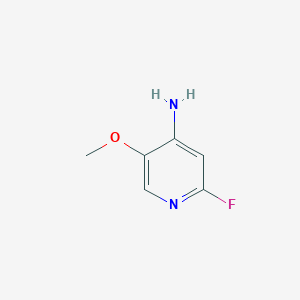2-Fluoro-5-methoxypyridin-4-amine
CAS No.: 1227571-74-5
Cat. No.: VC7792964
Molecular Formula: C6H7FN2O
Molecular Weight: 142.133
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1227571-74-5 |
|---|---|
| Molecular Formula | C6H7FN2O |
| Molecular Weight | 142.133 |
| IUPAC Name | 2-fluoro-5-methoxypyridin-4-amine |
| Standard InChI | InChI=1S/C6H7FN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9) |
| Standard InChI Key | JDLXJIQPGSFNJK-UHFFFAOYSA-N |
| SMILES | COC1=CN=C(C=C1N)F |
Introduction
Structural Characteristics
Molecular Architecture
The molecular formula of 2-fluoro-5-methoxypyridin-4-amine is C₆H₇FN₂O, with a molar mass of 154.13 g/mol. Its SMILES notation (COC₁=CN=C(C=C₁N)F) delineates a pyridine ring substituted at positions 2 (methoxy), 4 (amine), and 5 (fluorine). The InChI string (InChI=1S/C6H7FN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9)) further specifies the connectivity and stereochemistry, confirming a planar aromatic system with no chiral centers .
Electronic Effects
-
Fluorine: The electron-withdrawing fluorine at position 5 induces partial positive charge delocalization across the ring, enhancing electrophilicity at adjacent positions.
-
Methoxy Group: The electron-donating methoxy group at position 2 counterbalances fluorine’s effects, creating a polarized electronic environment conducive to nucleophilic attack at position 4.
-
Amine: The primary amine at position 4 offers hydrogen-bonding capability and potential for salt formation, critical for biological interactions.
Physicochemical Properties
Predicted Collision Cross-Sections
Collision cross-section (CCS) values, predicted via computational models, provide insights into the compound’s gas-phase behavior under mass spectrometry (Table 1) .
Table 1: Predicted Collision Cross-Sections for 2-Fluoro-5-methoxypyridin-4-amine Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 143.06152 | 125.0 |
| [M+Na]⁺ | 165.04346 | 137.1 |
| [M+NH₄]⁺ | 160.08806 | 132.8 |
| [M-H]⁻ | 141.04696 | 125.8 |
These values suggest moderate molecular compactness, with sodium adducts exhibiting larger CCS due to ion-dipole interactions. Such data are pivotal for analytical method development, particularly in ion mobility spectrometry.
Synthesis and Production
Hypothetical Synthetic Routes
-
Direct Fluorination:
-
Substrate: 5-methoxypyridin-4-amine.
-
Reagent: Selectfluor® or DAST (diethylaminosulfur trifluoride).
-
Conditions: Anhydrous DMF, 0–25°C.
-
-
Amination Post-Fluorination:
-
Nitration of 2-fluoro-5-methoxypyridine at position 4, followed by catalytic hydrogenation.
-
Industrial-scale production would likely employ continuous-flow systems to optimize yield and purity, though scalability challenges persist due to the amine’s susceptibility to oxidation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume